-Amino-3-methoxypropanoic acid, also known as O-Methyl-DL-serine, is a derivative of the naturally occurring amino acid L-serine. It belongs to the class of non-proteinogenic amino acids, meaning it is not typically found incorporated into proteins in living organisms.
While the specific research applications of 2-amino-3-methoxypropanoic acid are still under investigation, some potential areas of interest include:
For further details on the chemical properties and safety information of 2-amino-3-methoxypropanoic acid, please refer to the following resources:
2-Amino-3-methoxypropanoic acid, with the molecular formula CHNO, is a chiral amino acid derivative characterized by an amino group attached to the second carbon and a methoxy group on the third carbon. This compound exists in two enantiomeric forms: (R)-2-amino-3-methoxypropanoic acid and (S)-2-amino-3-methoxypropanoic acid, each exhibiting distinct properties and biological activities. The presence of the methoxy group distinguishes it from other amino acids, imparting unique chemical behavior and potential applications in various fields including pharmaceuticals and biochemistry .
Due to the limited research available, the specific mechanism of action of 2-amino-3-methoxypropanoic acid remains unclear. However, its structural similarity to serine suggests it might interact with biological systems in a similar way, but with potential modifications due to the presence of the methoxy group []. Further research is needed to elucidate its specific mechanisms.
Industrial production often employs optimized reaction conditions to maximize yield and purity.
2-Amino-3-methoxypropanoic acid exhibits various biological activities, making it a subject of interest in biochemical research:
The synthesis of 2-amino-3-methoxypropanoic acid can be achieved through several methods:
2-Amino-3-methoxypropanoic acid has diverse applications across multiple fields:
Research into 2-amino-3-methoxypropanoic acid's interactions focuses on its effects on cellular mechanisms and metabolic pathways. Studies have shown that it can influence protein synthesis and interact with mitochondrial enzymes, highlighting its potential as a research tool in understanding cellular metabolism and therapeutic targets .
Several compounds share structural similarities with 2-amino-3-methoxypropanoic acid, each with distinct properties:
Compound Name | Structural Features | Uniqueness |
---|---|---|
(S)-2-amino-3-methoxypropanoic acid hydrochloride | Enantiomer of 2-amino-3-methoxypropanoic acid | Different biological activity profile |
2-amino-3-hydroxypropanoic acid | Hydroxyl group instead of methoxy | Different reactivity due to hydroxyl vs. methoxy |
2-amino-3-methylpropanoic acid | Methyl group instead of methoxy | Alters sterics and electronic properties |
(S)-2-amino-3-ethoxypropanoic acid | Ethoxy group instead of methoxy | Changes solubility and reactivity characteristics |
The uniqueness of 2-amino-3-methoxypropanoic acid lies in its specific chiral configuration and the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This specificity enhances its utility in various scientific applications where other similar compounds may not suffice .
The development of enantiomer-specific synthesis strategies for 2-amino-3-methoxypropanoic acid has emerged as a critical area of research due to the compound's importance as a chiral intermediate in pharmaceutical synthesis [7] [12]. Various approaches have been developed to achieve high enantiomeric excess and stereochemical control in the production of this methoxy-substituted amino acid derivative.
The acrylic acid methyl ester route represents one of the most established synthetic pathways for producing 2-amino-3-methoxypropanoic acid with controlled stereochemistry [20]. This approach begins with methyl acrylate as the primary starting material, which undergoes a series of carefully orchestrated transformations to introduce both the amino functionality and the methoxy substituent while maintaining chiral integrity [3].
The initial step involves the bromination of methyl acrylate under controlled conditions [20]. Research has demonstrated that this process can be optimized to achieve high selectivity when conducted at elevated temperatures followed by pressure reduction for bromine removal [20]. The brominated intermediate then undergoes alcoholysis with methanol in the presence of sodium methylate as a base catalyst [20] [30]. This alcoholysis reaction is critical for introducing the methoxy group while maintaining the ester functionality necessary for subsequent amino group installation.
Following the alcoholysis step, the addition of ammonium hydroxide facilitates the introduction of the amino functionality [20] [49]. The reaction conditions must be carefully controlled to prevent unwanted side reactions and maintain the stereochemical integrity of the product [49]. Concentrated crystallization techniques are then employed to isolate the racemic 2-amino-3-methoxypropanoic acid intermediate [20] [33].
Recent studies have shown that the methyl acrylate route can achieve yields ranging from 41% to 70% for acrylate derivatives, with the lower yields attributed to the increased hydrophilicity of acryloyl amino acids compared to their methacrylate counterparts [29]. The hydrophilic nature of these compounds presents challenges during extraction and purification processes, particularly when ethyl acetate is used as the extraction solvent [29].
Parameter | Optimal Conditions | Yield (%) | Reference |
---|---|---|---|
Bromination Temperature | Elevated (specific not disclosed) | Not specified | [20] |
Alcoholysis Base | Sodium methylate | Not specified | [20] |
Crystallization Method | Concentrated crystallization | Not specified | [20] |
Overall Route Yield | Variable | 41-70 | [29] |
Bromine-mediated addition reactions provide an alternative synthetic strategy that offers distinct advantages in terms of stereochemical control and reaction efficiency [4] [17]. These reactions typically involve the electrophilic addition of bromine to unsaturated precursors, followed by subsequent transformations to introduce the desired functional groups.
The kinetics of electrophilic bromine transfer from N-bromosuccinimide to amino substrates has been extensively studied [4]. Research indicates that the rates of N-bromoamino product formation are proportional to both N-bromosuccinimide and amino substrate concentrations [4]. The reaction rates demonstrate a linear decrease with increasing hydrogen ion concentration in the negative logarithm hydrogen ion concentration interval of 8.50 to 4.00 [4].
The second-order reaction rate constants for bromine transfer reactions show significant variation based on the basicity of the amino substrate [4]. For example, the formation of N-bromoglycine proceeds with a rate constant of 2.7 × 10⁶ cubic decimeters per mole per second, while N-bromopyrrolidine formation exhibits a rate constant of 4.74 × 10⁶ cubic decimeters per mole per second [4]. These kinetic parameters are essential for optimizing reaction conditions and predicting reaction outcomes.
The activation enthalpies measured for these bromine-mediated reactions are characteristically small, typical of fast processes, while the activation entropies are large and negative, indicating highly solvated transition states [4]. This thermodynamic profile suggests that the reactions proceed through a concerted mechanism involving the attack of unprotonated amino groups on N-bromosuccinimide bromine, resulting in effective bromine cation transfer [4].
Advanced catalytic systems for asymmetric bromination have been developed using ortho-substituted iodobenzenes as catalysts [17]. These catalysts are hypothesized to deliver bromine cation to alkene substrates via hypervalent iodine-bromine bonds [17]. The development of large-scale preparations of asymmetric bromination catalysts, such as 2,6-di-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]iodobenzene, has enabled more efficient bromine-mediated synthetic routes [17].
Reaction Type | Rate Constant (dm³/mol·s) | Activation Entropy | Reference |
---|---|---|---|
N-bromoglycine formation | 2.7 × 10⁶ | Large, negative | [4] |
N-bromopyrrolidine formation | 4.74 × 10⁶ | Large, negative | [4] |
General bromine transfer | Variable | Small activation enthalpy | [4] |
Enzymatic resolution represents a highly sophisticated approach for achieving exceptional chiral purity in 2-amino-3-methoxypropanoic acid synthesis [5] [31]. This methodology leverages the inherent stereoselectivity of enzymes to separate enantiomers or selectively transform one enantiomer while leaving the other unchanged.
The enzymatic resolution process offers several distinct advantages including high resolution efficiency, exceptional stereoselectivity, mild reaction conditions, reduced environmental impact, lower costs, and ease of industrialization [5]. These characteristics make enzymatic methods particularly attractive for preparing chiral amino acids with high optical purity [5].
A particularly effective approach involves the use of lipase-catalyzed dynamic kinetic resolution of polyethylene glycol-ylated N-alkyl amino esters [31]. This method enables the preparation of a broad range of aromatic and aliphatic enantiomerically enriched N-alkyl unnatural amino acids with yields up to 98% and enantiomeric excess values reaching 99% [31]. The polyethylene glycol-ylated esters demonstrate significant solubility advantages and improved reactivity compared to traditional hydrophobic lipase substrates [31].
The double-enzyme catalyst system represents another innovative approach for enzymatic resolution [20]. This system employs α-amino-ε-caprolactam racemase and peptidase B in combination to produce enantiopure 2-amino-3-methoxypropanoic acid with enantiomeric excess greater than 99.9% and yields exceeding 99.7% [20]. The total yield achieved through this chemoenzymatic method reaches 82.4% [20].
Advanced chiral analysis techniques using trapped ion mobility-mass spectrometry have been developed to monitor and optimize enzymatic resolution processes [10]. These methods enable rapid chiral analysis within 3 minutes per sample and provide highly sensitive detection of amino acid diastereomers down to the lower nanomolar concentration range [10]. The enantiomeric ratios can be readily determined with excellent reproducibility and precision [10].
Enzymatic System | Yield (%) | Enantiomeric Excess (%) | Analysis Time (min) | Reference |
---|---|---|---|---|
Lipase-catalyzed DKR | 98 | 99 | Not specified | [31] |
Double-enzyme system | 99.7 | >99.9 | Not specified | [20] |
Overall chemoenzymatic | 82.4 | >99.9 | Not specified | [20] |
Chiral analysis | Not applicable | Not applicable | 3 | [10] |
The transition from laboratory-scale synthesis to industrial-scale production of 2-amino-3-methoxypropanoic acid presents numerous technical and economic challenges that must be addressed to ensure commercial viability [37] [38].
Racemization mitigation in tert-butoxycarbonyl-protected derivatives represents one of the most critical challenges in industrial-scale amino acid production [13] [8]. The tert-butoxycarbonyl protecting group, while essential for maintaining amino acid stability during synthetic transformations, can potentially undergo racemization under certain reaction conditions.
Research has demonstrated that tert-butoxycarbonyl amino acids exhibit unexpected resistance to racemization despite theoretical predictions suggesting otherwise [13]. The University of Ottawa research group found that tert-butoxycarbonyl protecting groups do not follow conventional rules formulated to explain their effectiveness in preventing racemization [13]. This finding suggests that the reactants have a natural tendency to resist racemization despite having ready potential for such reactions [13].
The stability of tert-butoxycarbonyl groups under alkaline conditions makes them particularly suitable for coupling reactions with various activating reagents [14] [18]. The protecting group can be easily removed under mild acidic conditions using reagents such as trifluoroacetic acid in dichloromethane, making it a versatile choice for peptide synthesis [14] [18]. However, the production of carbon dioxide gas during both protection and deprotection reactions necessitates careful reactor design to accommodate gas evolution [18].
Specific strategies for racemization prevention include the use of specialized protecting groups for particularly susceptible amino acids [8]. For histidine derivatives, the N-π-4-methoxybenzyl group provides excellent protection against racemization during coupling at both room and elevated temperatures [8]. The protecting group resides on the π-nitrogen and provides superior protection compared to standard trityl protection on the τ-nitrogen [8].
Industrial-scale implementation requires careful monitoring of reaction conditions to maintain stereochemical integrity [7]. High-purity (R)-2-amino-3-methoxypropanoic acid hydrochloride with greater than 99% enantiomeric excess serves as a benchmark for industrial production standards [7]. The compound exhibits exceptional stereochemical stability under reaction conditions, making it preferred by pharmaceutical intermediate suppliers [7].
Protection Strategy | Stability Conditions | Enantiomeric Excess (%) | Industrial Viability | Reference |
---|---|---|---|---|
Standard BOC protection | Alkaline conditions | Variable | Good | [14] |
Specialized protection (His) | Room to elevated temp | >95 | Excellent | [8] |
Industrial standard | Reaction conditions | >99 | Preferred | [7] |
π-nitrogen protection | Coupling conditions | High | Promising | [8] |
Cost-effective precursor selection represents a fundamental economic consideration that significantly impacts the commercial viability of industrial-scale 2-amino-3-methoxypropanoic acid production [37] [38]. The selection of appropriate starting materials must balance cost, availability, and synthetic efficiency to achieve economically sustainable production.
The economics of amino acid production reveals that manufacturing costs can be substantially limiting factors in biotechnology applications [37]. Federal funding initiatives have recognized that amino acids represent essential but costly inputs for large-scale bioproduction, with costs ranging from approximately 3 to 50 dollars per kilogram for amino acids as cell culture inputs [37]. These high costs drive the need for innovative approaches to reduce production expenses by half through scalable manufacturing processes [37].
Analysis of pharmaceutical intermediate pricing structures indicates that the cost of intermediates and raw materials accounts for 61.3 to 95.7 percent of variable production costs [38]. This substantial proportion emphasizes the critical importance of precursor selection in determining overall production economics [38]. The high cost of intermediates can render local manufacture of certain essential compounds uneconomical when compared to importation prices [38].
Fermentation-based approaches using microorganisms such as Corynebacterium glutamicum offer potentially cost-effective alternatives for amino acid production [11]. These biological systems can utilize inexpensive carbon sources such as carbohydrate materials or acetic acid as feedstocks [11]. The median cost of precursor synthesis per amino acid has been calculated at 30.3 adenosine triphosphate equivalents for budding yeast systems [9].
Industrial-scale production methods must consider the choice between batch fermentation, fed-batch processing, and continuous fermentation systems [11]. Fed-batch techniques are particularly suitable for high-quality amino acid production, involving gradual nutrient addition to maintain optimal growth conditions and boost amino acid productivity [11]. Continuous fermentation systems enable steady-state operation with constant nutrient flow and continuous product removal [11].
The selection of cost-effective precursors also involves consideration of downstream processing requirements [33]. Crystallization methods using surfactants and alcohols can improve crystal shape and facilitate easier separation processes [33]. The addition of surfactants at concentrations of 10 to 50,000 parts per million, preferably 500 to 5,000 parts per million, can significantly improve crystallization efficiency and reduce processing costs [33].
Production Method | Precursor Cost Range | Yield Optimization | Economic Viability | Reference |
---|---|---|---|---|
Chemical synthesis | High (variable) | 61.3-95.7% of costs | Challenging | [38] |
Fermentation (C. glutamicum) | Low (carbohydrates) | High productivity | Favorable | [11] |
Fed-batch processing | Moderate | Optimized conditions | Good | [11] |
Continuous fermentation | Low operational | Steady-state | Excellent | [11] |
Crystallization optimization | Processing costs | 500-5000 ppm additives | Improved | [33] |